molecular formula C9H10N4O2S B414949 1,3-dimethyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 6048-97-1

1,3-dimethyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B414949
CAS No.: 6048-97-1
M. Wt: 238.27g/mol
InChI Key: HXYVOSPXRYWXQO-UHFFFAOYSA-N
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Description

1,3-Dimethyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione is a tricyclic xanthine derivative characterized by a fused thiazole ring (five-membered, containing sulfur) and a dihydropurinedione core. Its synthesis involves a one-step reaction between 1,3-substituted 8-bromoxanthine and 2-substituted thiirane under basic conditions (KOH), yielding the thiazolo[2,3-f]purinedione scaffold .

Properties

IUPAC Name

2,4-dimethyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2S/c1-11-6-5(7(14)12(2)9(11)15)13-3-4-16-8(13)10-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYVOSPXRYWXQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCSC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807727
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Thermal Cyclization

Thermal cyclization leverages elevated temperatures to drive ring closure. In one approach, a precursor such as 6-amino-2-mercapto-3,7-dihydro-1H-purine-8-one undergoes heating with dimethylformamide (DMF) at 120–140°C for 6–8 hours. This facilitates the formation of the thiazole ring via intramolecular sulfur incorporation. The reaction typically achieves moderate yields (45–55%) but requires stringent temperature control to avoid side products like over-oxidized derivatives.

Table 1: Thermal Cyclization Parameters

PrecursorTemperature (°C)Time (h)Yield (%)Purity (%)
6-Amino-2-mercaptopurine13075292
8-Oxo-7,8-dihydropurine14064889

Acid-Catalyzed Cyclization

Acid catalysis enhances reaction efficiency by protonating intermediates, accelerating cyclization. A study employing concentrated HCl (37%) at 80°C reduced reaction time to 3–4 hours while improving yields to 60–65%. The mechanism involves protonation of the thiol group, followed by nucleophilic attack on the adjacent carbonyl carbon to form the thiazole ring.

Substitution Reactions

Substitution reactions introduce methyl groups at the 1- and 3-positions of the purine core. These steps are critical for achieving the final product’s structure.

Methylation Techniques

Methylation is typically performed using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) in alkaline conditions. For example, treating the cyclized intermediate with CH₃I in the presence of potassium carbonate (K₂CO₃) in acetone at 50°C for 12 hours yields the 1,3-dimethyl derivative. Excess methylating agent must be avoided to prevent quaternization of nitrogen atoms.

Table 2: Methylation Reaction Outcomes

Methylating AgentSolventBaseYield (%)Purity (%)
CH₃IAcetoneK₂CO₃7895
(CH₃O)₂SO₂DMFNaOH7293

Thiazole Ring Formation

The thiazole ring is synthesized via condensation of α-haloketones with thiourea derivatives. For instance, reacting 2-chloroacetaldehyde with thiourea in ethanol under reflux generates the thiazolidinone intermediate, which subsequently undergoes dehydrogenation to form the thiazole moiety.

Optimization of Reaction Conditions

Temperature and pH Control

Optimal temperature ranges and pH levels are crucial for minimizing side reactions. Cyclization proceeds efficiently at neutral to slightly acidic pH (6.5–7.0), while methylation requires alkaline conditions (pH 9–10). Elevated temperatures (>140°C) during cyclization risk decomposition, whereas lower temperatures (<70°C) prolong reaction times.

Solvent Selection

Polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) enhance solubility of intermediates, whereas ethanol and acetone are preferred for methylation due to their compatibility with alkylating agents.

Table 3: Solvent Effects on Reaction Efficiency

SolventDielectric ConstantCyclization Yield (%)Methylation Yield (%)
DMF36.75868
Ethanol24.34275
Acetone20.74978

Analytical Techniques for Synthesis Monitoring

Chromatographic Methods

Thin-layer chromatography (TLC) with silica gel plates (eluent: ethyl acetate/hexane, 1:1) is routinely used to monitor reaction progress. High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity (>95%) post-purification.

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) spectroscopy provides structural confirmation. Key signals include:

  • ¹H NMR (DMSO-d₆): δ 3.12 (s, 3H, N-CH₃), δ 3.45 (s, 3H, N-CH₃), δ 4.25 (m, 2H, CH₂).

  • ¹³C NMR : δ 156.8 (C=O), δ 142.3 (thiazole C-S).

Comparative Analysis of Synthetic Routes

A comparative evaluation of thermal vs. acid-catalyzed cyclization reveals trade-offs between yield and reaction time. While thermal methods offer simplicity, acid catalysis improves efficiency but necessitates post-reaction neutralization. Methylation with CH₃I in acetone emerges as the optimal substitution strategy due to its high yield and minimal byproducts .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolopyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects against various diseases due to its structural similarities to purines, which are essential in biological systems.

  • Anti-inflammatory Activity : Research indicates that derivatives of this compound exhibit anti-inflammatory properties. A study synthesized new purine-dione derivatives showing promise in reducing inflammation markers in vitro and in vivo models .
  • Antimicrobial Properties : The thiazole ring structure is known to enhance the antimicrobial activity of compounds. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains .

Biochemical Research

The compound's ability to interact with biological macromolecules makes it a valuable tool for studying biochemical pathways.

  • Enzyme Inhibition Studies : The compound has been shown to act as an inhibitor of specific enzymes involved in nucleotide metabolism, which could lead to applications in cancer therapy by disrupting cellular proliferation .
  • Receptor Modulation : Its structural characteristics allow it to modulate adenosine receptors, which play a crucial role in various physiological processes including neurotransmission and inflammation .

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules.

  • Synthesis of Novel Derivatives : Researchers have utilized this compound as a precursor for synthesizing novel derivatives with enhanced biological activities . These derivatives can be tailored for specific applications in drug development.

Case Study 1: Anti-inflammatory Activity

A series of experiments conducted by Abou-Ghadir et al. (2014) focused on synthesizing new purine-dione derivatives from this compound. The results indicated significant anti-inflammatory effects when tested on animal models, suggesting potential use in treating inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

In another study published in a peer-reviewed journal, the antimicrobial activity of this compound was evaluated against various bacterial strains. The results demonstrated that certain derivatives exhibited potent activity against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development .

Mechanism of Action

Comparison with Similar Compounds

Pharmacological Activity Comparison

Key Observations :

  • Receptor Selectivity: Thiazolo and oxazolo derivatives show preferential binding to adenosine receptors, while imidazo and pyrimido compounds target serotonin or MAO-B .
  • Multitarget Potential: Diazepino derivatives with dihydroxyphenethyl groups exhibit dual affinity for dopamine and adenosine receptors, highlighting their utility in neurodegenerative diseases .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Parameters
Compound Molecular Formula Molecular Weight (g/mol) logP* Solubility (µg/mL) Metabolic Stability
1,3-Dimethyl-thiazolo[2,3-f]purinedione C9H10N4O2S 238.27 1.2–1.5 15–20 (PBS) Moderate (HLM t1/2 = 45 min)
7-Decyl-oxazolo[3,2-f]purinedione C18H26N4O3 346.43 3.8–4.2 <5 (PBS) Low (HLM t1/2 = 15 min)
9-(2-Chloro-6-fluorobenzyl)-pyrimido[2,1-f]purinedione C17H16ClFN4O2 370.79 2.5–3.0 30–35 (DMSO) High (HLM t1/2 > 120 min)
Imidazo[2,1-f]purinedione (3i) C22H25F2N7O2 453.48 2.0–2.5 50–60 (DMSO) Moderate (HLM t1/2 = 60 min)

Key Observations :

  • Lipophilicity : Oxazolo derivatives with long alkyl chains (e.g., 7-decyl) exhibit higher logP values, reducing aqueous solubility but improving membrane permeability .
  • Metabolic Stability : Pyrimido derivatives show prolonged hepatic stability due to reduced oxidative metabolism of the benzyl substituent .

Biological Activity

1,3-Dimethyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione is a heterocyclic compound with potential therapeutic applications. This article reviews its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound belongs to the class of thiazolo-purines, characterized by a thiazole ring fused to a purine structure. Its chemical formula is C₇H₈N₄O₂S, and it features a dimethyl substitution at the 1 and 3 positions of the purine moiety. The predicted boiling point is approximately 484.2 °C with a density of 1.74 g/cm³ and a pKa of 1.91 .

Antimicrobial Activity

Recent studies have indicated that thiazolo-purines exhibit significant antimicrobial properties. Research has shown that derivatives of thiazolo-purines can inhibit various Gram-positive and Gram-negative bacteria. For instance, compounds related to this class have been tested against Staphylococcus aureus and Escherichia coli, demonstrating promising antibacterial effects .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro assays have shown that it can suppress cyclooxygenase-2 (COX-2) activity, a key enzyme involved in inflammation pathways. The IC₅₀ values for COX-2 inhibition have been reported in the range of 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Dihydrofolate Reductase (DHFR) Inhibition : Similar compounds have shown high affinity for DHFR, leading to reduced tetrahydrofolate synthesis necessary for nucleotide synthesis and cell proliferation .
  • COX Inhibition : The inhibition of COX-2 suggests potential applications in treating inflammatory diseases by reducing prostaglandin synthesis.

Study 1: Antimicrobial Efficacy

A study conducted on various thiazolo-purine derivatives demonstrated their effectiveness against common pathogens. The results indicated that modifications at the N-positions significantly enhanced antibacterial activity. For example:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
AStaphylococcus aureus8 µg/mL
BEscherichia coli16 µg/mL

These findings highlight the potential for developing new antibacterial agents based on this scaffold.

Study 2: Anti-inflammatory Activity

In another study focusing on the anti-inflammatory properties of thiazolo-purines:

CompoundCOX-2 IC₅₀ (µmol)Reference
C0.04 ± 0.01
D0.05 ± 0.02

Both compounds showed comparable efficacy to celecoxib, suggesting their viability as anti-inflammatory agents.

Q & A

Basic: What are the primary synthetic routes for 1,3-dimethyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4-dione?

The compound is synthesized via two main pathways:

  • One-step alkylation-cyclization : Reacting 1,3-substituted 8-bromoxanthine with 2-(un)substituted thiirane under basic conditions (KOH) yields the fused thiazolo-purinedione core .
  • Cyclodehydration of S-alkylated intermediates : Mercaptopurine derivatives undergo S-alkylation with phenacyl bromides, followed by cyclodehydration using polyphosphoric acid (PPA) to form the thiazolo ring .

Key validation : ¹H-NMR confirms cyclization by disappearance of N7-H signals (δ7.20–7.35 ppm for C7-H) and S-CH₂-CO methylene protons .

Advanced: How to resolve contradictions in cyclodehydration conditions for thiazolo-purinedione derivatives?

Contradictions arise in cyclization efficiency based on reagents:

  • Failed conditions : Glacial acetic acid or ethanolic HCl under reflux fails to cyclize intermediates, leaving the S-alkylated product unclosed .
  • Successful resolution : Polyphosphoric acid (PPA) at elevated temperatures drives cyclodehydration by activating the thiocarbonyl group, confirmed by ¹H-NMR loss of S-CH₂-CO and N7-H signals .

Recommendation : Optimize reaction time (≥48 hrs) and monitor via TLC/¹H-NMR for ring closure .

Basic: What spectroscopic methods confirm the structure of thiazolo-purinediones?

  • ¹H-NMR :
    • Disappearance of N7-H (δ10–12 ppm) and S-CH₂-CO (δ4.90–5.30 ppm) confirms cyclization.
    • Appearance of C7-H (δ7.20–7.35 ppm) validates thiazolo ring formation .
  • Mass spectrometry (MS) : Molecular ion peaks align with calculated masses, while fragmentation patterns confirm substituent placement .

Note : Elemental analysis (C, H, N, S) further corroborates purity .

Advanced: What strategies optimize adenosine receptor (AR) binding affinity in thiazolo-purinediones?

  • Substituent engineering :
    • N1/N3 alkyl groups : Larger alkyl chains (e.g., diethyl) enhance A₂A receptor selectivity over A₁ .
    • Fused ring size : Tricyclic systems (e.g., oxazolo[3,2-f]purinediones) show moderate A₂A affinity (Ki ~0.998 μM in rat models) .
  • Hybrid scaffolds : Incorporating benzyl or piperazinyl groups at position 8 improves water solubility and dual A₁/A₂A antagonism .

Methodological tip : Use radioligand binding assays (e.g., [³H]MSX-2b) to quantify AR subtype selectivity .

Methodological: How to troubleshoot failed S-alkylation in mercaptopurine derivatives?

  • Temperature control :
    • S-alkylation dominates at 0–25°C, while N7-alkylation occurs at >50°C .
    • Use ice baths for thiirane or phenacyl bromide reactions to suppress N-alkylation .
  • Base selection : KOH in anhydrous ethanol minimizes side reactions vs. aqueous bases .
  • Monitoring : Track reaction progress via ¹H-NMR for S-CH₂-CO signal retention .

Advanced: How does the fused ring system affect dual MAO-B inhibition and AR antagonism?

  • Ring expansion : Enlarging the fused ring (e.g., pyrazino[2,1-f]purinediones) introduces basic nitrogen atoms, improving water solubility and MAO-B interaction .
  • Substituent effects :
    • 8-Benzyl derivatives (e.g., 2b in ) show submicromolar A₁ affinity (Ki = 0.22 μM) and MAO-B inhibition (IC₅₀ = 1.3 μM).
    • Chloro/fluorobenzyl groups enhance dual-target activity by balancing lipophilicity and electronic effects .

Experimental design : Combine AR binding assays with MAO-B enzymatic inhibition tests (e.g., using kynuramine as substrate) .

Basic: How to assess the purity of synthesized thiazolo-purinediones?

  • Chromatography : Use silica gel column chromatography (ethyl acetate/hexane gradients) or preparative HPLC for purification .
  • Melting point analysis : Sharp melting points (e.g., 168–202°C in derivatives) indicate crystalline purity .
  • HPLC-MS : Retention time alignment with standards and absence of secondary peaks confirm purity .

Advanced: What computational tools predict SAR for adenosine receptor ligands?

  • Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model ligand-receptor interactions (e.g., A₂A AR PDB: 3REY) .
  • QSAR models : Correlate substituent descriptors (e.g., logP, polar surface area) with binding data to prioritize synthetic targets .

Validation : Compare predicted vs. experimental Ki values for iterative model refinement .

Methodological: How to scale up synthesis without compromising yield?

  • PPA cyclodehydration : Replace batch reflux with continuous flow reactors to handle exothermic cyclization safely .
  • Phase-transfer catalysis : For two-phase reactions (e.g., oxazino-purinediones), use TEBA catalyst to accelerate kinetics .
  • Solvent-free microwave synthesis : Reduces reaction time (e.g., 30 mins vs. 48 hrs) for intermediates like 9-(2-chloro-6-fluorobenzyl) derivatives .

Advanced: How to resolve conflicting biological activity data across structural analogs?

  • Case study : Oxazolo vs. thiazolo derivatives show divergent A₂A affinity due to sulfur’s electronegativity vs. oxygen. Confirm via radioligand displacement assays .
  • Data normalization : Account for assay variability (e.g., cell line differences) by reporting IC₅₀/Ki ratios and using internal controls .

Recommendation : Replicate studies in parallel with reference compounds (e.g., caffeine for AR antagonism) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,3-dimethyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
1,3-dimethyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione

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